molecular formula C17H24N4O2 B4670900 N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide

Cat. No.: B4670900
M. Wt: 316.4 g/mol
InChI Key: DNODIGFKVTTZIA-UHFFFAOYSA-N
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Description

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a morpholine ring, a benzodiazole core, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide typically involves multiple steps. One common method includes the reaction of 2-nitroaniline with ethyl bromoacetate to form an intermediate, which is then cyclized to produce the benzodiazole core. The morpholine ring is introduced through a nucleophilic substitution reaction, and the final propanamide group is added via an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods often employ catalysts and optimized reaction conditions to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-morpholin-4-ylethanamine
  • 2-(3-methylphenyl)-2-morpholin-4-ylethanamine
  • N-(morpholin-2-yl)methyl ethanamine

Uniqueness

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide stands out due to its benzodiazole core, which imparts unique electronic properties and enhances its binding affinity to biological targets. This makes it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-3-17(22)18-13-5-6-15-14(11-13)19-16(21(15)4-2)12-20-7-9-23-10-8-20/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNODIGFKVTTZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCOCC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide

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